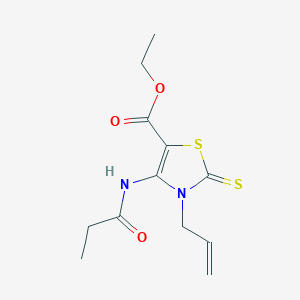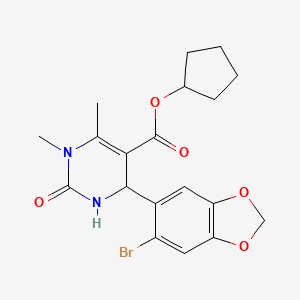![molecular formula C26H28ClNO5 B4883932 N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide, also known as CEPO, is a synthetic peptide that has gained attention for its potential therapeutic applications in various neurological disorders. It is a neuroprotective agent that has been shown to promote nerve cell survival and regeneration.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is not fully understood, but it is believed to involve the activation of the erythropoietin receptor (EPOR). N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has a high affinity for EPOR and has been shown to activate the receptor without stimulating erythropoiesis. This activation leads to the activation of various intracellular signaling pathways that promote nerve cell survival and regeneration.
Biochemical and Physiological Effects
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in nerve cells. N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide in lab experiments include its neuroprotective properties, its ability to promote nerve cell survival and regeneration, and its high affinity for EPOR. The limitations of using N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide in lab experiments include its low yield, its high cost, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide. Another area of research is the identification of the specific intracellular signaling pathways that are activated by N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide. This knowledge could lead to the development of more targeted therapies for neurological disorders. Additionally, the potential use of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide in combination with other neuroprotective agents is an area of research that could lead to more effective treatments for neurological disorders.
Métodos De Síntesis
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is synthesized using solid-phase peptide synthesis. The synthesis involves the use of protected amino acids that are sequentially added to a growing peptide chain. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC). The yield of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is typically around 50%.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has been extensively studied for its neuroprotective properties. It has been shown to protect nerve cells from various insults such as ischemia, oxidative stress, and inflammation. N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has also been shown to promote nerve cell survival and regeneration in animal models of neurological disorders such as stroke, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO5/c1-3-31-22-11-5-19(6-12-22)26(30,20-7-13-23(14-8-20)32-4-2)25(29)28-17-18-33-24-15-9-21(27)10-16-24/h5-16,30H,3-4,17-18H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWQNXOBTUPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)(C(=O)NCCOC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)

![(2R*,6S*)-4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4883888.png)

![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)


![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)